Diarachidonin

Diacylglycerol Kinase Phosphatidylinositol Cycle Enzyme Specificity

Diarachidonyl diglyceride (also known as diarachidonin, 1,2-diarachidonoyl-sn-glycerol, or 20:4/20:4-DAG) is a diacylglycerol (DAG) species in which both the sn-1 and sn-2 positions of the glycerol backbone are esterified with arachidonic acid (20:4 ω-6). With a molecular weight of approximately 665.0 g/mol and the molecular formula C43H68O5, it belongs to the class of glycerolipids and functions as a lipid second messenger in cellular signaling.

Molecular Formula C43H68O5
Molecular Weight 665.0 g/mol
CAS No. 82231-61-6
Cat. No. B1240225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiarachidonin
CAS82231-61-6
Synonyms1,2-sn-diradylglycerol
2-arachidonyl diglyceride
diarachidonin
diarachidonyl diglyceride
diarachidonylglycerol
diradylglycerol
Molecular FormulaC43H68O5
Molecular Weight665.0 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
InChIInChI=1S/C43H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,41,44H,3-10,15-16,21-22,27-28,33-40H2,1-2H3/b13-11+,14-12+,19-17+,20-18+,25-23+,26-24+,31-29+,32-30+
InChIKeyFVXRWZPVZULNCQ-UXMFVEJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Diarachidonyl Diglyceride (CAS 82231-61-6) Baseline Identification and Procurement Specifications


Diarachidonyl diglyceride (also known as diarachidonin, 1,2-diarachidonoyl-sn-glycerol, or 20:4/20:4-DAG) is a diacylglycerol (DAG) species in which both the sn-1 and sn-2 positions of the glycerol backbone are esterified with arachidonic acid (20:4 ω-6) [1]. With a molecular weight of approximately 665.0 g/mol and the molecular formula C43H68O5, it belongs to the class of glycerolipids and functions as a lipid second messenger in cellular signaling [1]. The compound is not a naturally abundant metabolite but is generated under specific physiological conditions, such as in activated neutrophils, and is part of the human exposome [2]. As a specialized research tool, it is available from commercial vendors in purified form for biochemical and cell signaling studies .

DGKε substrate-competent DAG species
Arachidonoyl-dependent PKC activation studies
Eicosanoid pathway precursor research

Why Diarachidonyl Diglyceride Cannot Be Substituted by Generic Diacylglycerols in Experimental Protocols


Substituting diarachidonyl diglyceride with a generic DAG such as diolein (18:1) or a saturated species like dipalmitin (16:0) will fundamentally alter or abolish the observed biological activity. The acyl chain composition of DAGs is a critical determinant of their interaction with downstream effector proteins. For example, diacylglycerol kinase ε (DGKε) exhibits strict substrate specificity for DAGs containing an arachidonoyl chain at the sn-2 position, and other DGK isoforms do not share this preference [1]. Similarly, the potency and isoform selectivity of protein kinase C (PKC) activation are exquisitely sensitive to the degree of unsaturation and chain length of the DAG's fatty acyl groups [2]. Therefore, experimental outcomes—particularly those involving phosphatidylinositol cycling, PKC signaling, or eicosanoid production—are contingent upon the use of the precisely defined DAG molecular species. Using a substitute risks generating data that is either uninterpretable or, worse, misleadingly attributed to a pathway that the substitute does not effectively engage.

Acyl chain specificity
Generic DAGs (e.g., diolein, dipalmitin) may not engage DGKε or PKC in the same manner.
PKC isoform activation shifts
Substituting with oleoyl- or EPA/DHA-containing DAGs may alter PKC isoform activation profiles.
Eicosanoid precursor context
Non-arachidonoyl DAGs lack equivalent PGE₂ precursor efficiency in tissue models.

Diarachidonyl Diglyceride: Quantified Differentiation from Closest Analogs in Key Research Models


DGKε Substrate Preference: Diarachidonoyl-DAG Matches the Canonical PI-Cycle Intermediate

In vitro diacylglycerol kinase ε (DGKε) activity assays demonstrate that 1,2-diarachidonoyl-DAG (20:4/20:4-DAG) exhibits substrate activity equivalent to that of 1-stearoyl-2-arachidonoyl-DAG (18:0/20:4-DAG), which is the primary DAG intermediate of the phosphatidylinositol (PI) cycle [1].

DGKε Substrate Preference
Head-to-head
Equivalent activity to 1-stearoyl-2-arachidonoyl-DAG (18:0/20:4-DAG)
Supports DGKε substrate context
In vitro purified DAG assay
Diacylglycerol Kinase Phosphatidylinositol Cycle Enzyme Specificity

PKC Activation Potency: Arachidonoyl-Containing DAGs Outperform Oleoyl and Eicosapentaenoyl Counterparts

In lipid vesicle assays, 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), a DAG containing the same key 2-arachidonoyl group as diarachidonin, was significantly more potent at stimulating protein kinase C (PKC) activity than dioleoylglycerol (DOG) or 1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG). At 0.5 mol%, SAG's potency exceeded that of DOG, SEG, and even 1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG). At higher concentrations (1.0 and 2.0 mol%), SAG and SDG exhibited similar potencies, both of which were greater than those of DOG or SEG [1].

PKC Activation Potency Ranking
Class-level
Reported ranking: arachidonoyl-DAG > DHA-DAG > EPA-DAG > oleoyl-DAG (0.5 mol%)
Reported PKC potency ranking context
Lipid vesicle PKC assay
Protein Kinase C Second Messenger Lipid Signaling

Isoform-Specific PKC Activation: Arachidonoyl DAGs Differentially Regulate PKC Alpha and Delta

Among synthesized DAG species, 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) exerted significantly higher stimulatory effects than 1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) and 1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) on the activation of PKC alpha and PKC delta isoforms. Conversely, activation of PKC beta I was higher with SEG and SDG than with SAG [1].

PKC Isoform-Specific Activation
Class-level
PKCα/δ: arachidonoyl-DAG > DHA/EPA-DAG; PKCβI: EPA/DHA-DAG > arachidonoyl-DAG
Isoform-specific signaling context
In vitro PKC isoform assays
PKC Isoforms Signal Transduction Lipid Second Messengers

Prostaglandin E2 Synthesis: Diarachidonin is a Superior Precursor to Free Arachidonic Acid

In rabbit kidney medulla slices, exogenous diarachidonin stimulated prostaglandin E2 (PGE2) production in a dose-dependent manner. At three tested concentrations (10, 50, and 100 µM), the increase in PGE2 formation induced by diarachidonin was 2-fold greater than the increase induced by equivalent concentrations of exogenous free arachidonic acid [1].

PGE₂ Synthesis Stimulation
Head-to-head
2-fold greater increase vs. free arachidonic acid
Supports eicosanoid precursor context
Ex vivo rabbit kidney medulla model
Prostaglandin Synthesis Eicosanoid Production Inflammation

Unsaturated vs. Saturated DAGs: Diarachidonin Belongs to the Functionally Active Subclass for PKC Activation

Foundational studies on PKC activation established that diacylglycerols containing unsaturated fatty acids (including diarachidonin, diolein, and dilinolein) are potent activators of the enzyme. In contrast, DAGs containing saturated fatty acids, such as dipalmitin and distearin, are far less effective [1].

PKC Activation by DAG Class
Class-level
Unsaturated DAGs active; saturated DAGs far less effective
Unsaturation required for PKC activation
Classical PKC assay finding
PKC Activation Lipid Structure-Activity Relationship Second Messenger

Diarachidonyl Diglyceride: Evidence-Backed Research and Industrial Application Scenarios


Investigating Phosphatidylinositol Cycle Dynamics and DGKε Function

Use diarachidonyl diglyceride as a substrate in enzymatic assays for diacylglycerol kinase ε (DGKε). As it exhibits equivalent substrate activity to the canonical PI-cycle intermediate 18:0/20:4-DAG [1], it serves as a valid and functionally identical tool for quantifying DGKε activity, studying PI-cycle kinetics, or screening for DGKε modulators. This is particularly relevant for research on epilepsy and atypical hemolytic uremic syndrome, which are linked to DGKε dysfunction [1].

Dissecting PKC Isoform-Specific Signaling in Cellular Models

Employ diarachidonyl diglyceride in cell-based or in vitro studies to probe protein kinase C (PKC) activation pathways. Given the evidence that arachidonoyl-containing DAGs potently activate PKC alpha and delta [1] and exhibit a distinct isoform activation profile compared to DHA- or EPA-containing DAGs [2], this compound is ideal for experiments aimed at isolating the signaling events downstream of specific PKC isoforms without confounding effects from other polyunsaturated DAG species.

Modeling Eicosanoid Biosynthesis and Inflammatory Pathways

Utilize diarachidonyl diglyceride as a superior precursor for stimulating prostaglandin E2 (PGE2) production in tissue slice or cellular models of inflammation. Its demonstrated 2-fold greater efficacy over free arachidonic acid in PGE2 synthesis [1] makes it a more potent and efficient tool for studying cyclooxygenase (COX) pathway activity, the effects of non-steroidal anti-inflammatory drugs (NSAIDs), and the role of PGE2 in processes like pain, fever, and renal function [1].

Lipidomics Standards and Membrane Biophysics Research

Incorporate diarachidonyl diglyceride as a defined, high-purity standard in lipidomics workflows for the identification and quantification of diradylglycerol species in biological samples. Its unique molecular signature (two arachidonoyl chains) and well-characterized physical properties [1] make it valuable for calibrating mass spectrometry-based assays. Furthermore, it can be used in model membrane systems to investigate how polyunsaturated DAGs influence membrane curvature, fluidity, and lipid-protein interactions.

Application
Selection Property
Validation Focus
PI Cycle & DGKε Studies
Substrate-equivalence to 18:0/20:4-DAG
DGKε activity assay context
PKC Isoform Signaling
Arachidonoyl-DAG isoform activation profile
PKC alpha/delta pathway context
Eicosanoid Biosynthesis
PGE₂ precursor efficiency
COX pathway and PGE₂ production context
Lipidomics & Membrane Biophysics
Defined diarachidonoyl molecular species
Mass spectrometry calibration & membrane property studies

Technical Documentation Hub

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